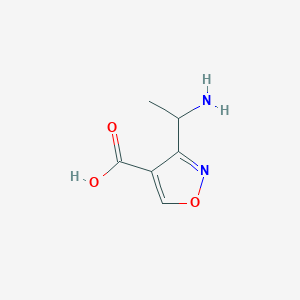

3-(1-Aminoethyl)isoxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-Aminoethyl)isoxazole-4-carboxylic acid” is a chemical compound with an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%; additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 354.2±32.0 °C and a density of 1.355±0.06 g/cm3 .Applications De Recherche Scientifique

Natural Product Synthesis and Biological Activity

- Isoxazoline and isoxazolin-5-one derivatives, including compounds related to 3-(1-Aminoethyl)isoxazole-4-carboxylic acid, have been identified in plants, insects, bacteria, and fungi. These compounds exhibit a range of biological activities due to their structural diversity. For example, the toxicity of certain derivatives comes from their ability to inhibit mitochondrial respiration through binding to succinate dehydrogenase. Studies also explore the biosynthesis of these compounds in different organisms, demonstrating varied precursor pathways (Becker et al., 2017).

Antioxidant and Anti-inflammatory Applications

- Research has developed benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. These compounds, synthesized through reactions involving carboxylic acids, have shown significant in vitro activity, underscoring the therapeutic potential of isoxazole carboxylic acid derivatives in managing inflammation and oxidative stress-related conditions (Raut et al., 2020).

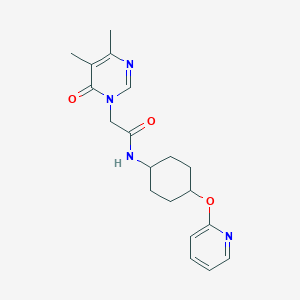

Anticancer Agents

- Isoxazoline-containing natural products have been investigated for their anticancer properties. These studies highlight the role of isoxazoline and its derivatives in medicinal chemistry, with a focus on their incorporation into compounds with potential chemotherapeutic effects. The structural and stereochemical aspects of these compounds significantly influence their anticancer activity, suggesting the importance of isoxazoline derivatives, including those related to this compound, in drug development (Kaur et al., 2014).

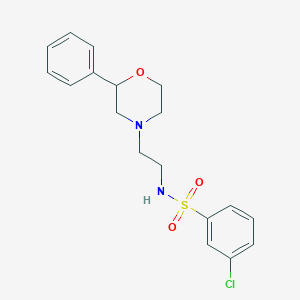

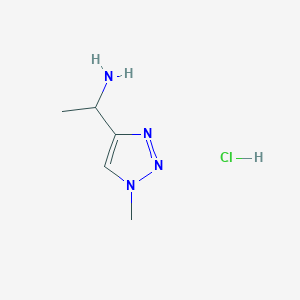

Bioisosteres in Drug Design

- The exploration of carboxylic acid bioisosteres, including oxadiazole and tetrazole moieties, reflects an ongoing effort to improve the pharmacological profiles of drugs by overcoming limitations such as toxicity and poor membrane permeability. These studies underscore the versatility of isoxazole derivatives in creating novel compounds with improved efficacy and reduced side effects, thereby enhancing their utility in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Pharmacodynamics and Kinetics

- The pharmacodynamics and pharmacokinetics of isoxazoline derivatives, particularly those used as ectoparasiticides, have been extensively reviewed. This includes an evaluation of their efficacy against various ectoparasites and their safety profile, offering insights into the therapeutic potential of these compounds in veterinary medicine and possibly extending to human health applications (Zhou et al., 2021).

Mécanisme D'action

Target of Action

It binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s worth noting that a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .

Biochemical Pathways

Compounds containing the isoxazole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The compound was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis , which might suggest its potential bioavailability.

Result of Action

It’s worth noting that this new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide .

Action Environment

It’s worth noting that the total percentage of the amia resonance structure with a double c=n bond is 3419%, which might suggest its stability .

Propriétés

IUPAC Name |

3-(1-aminoethyl)-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(7)5-4(6(9)10)2-11-8-5/h2-3H,7H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZKJHBZSNMNPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2555264.png)

![[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2555270.png)

![N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2555282.png)

![3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555283.png)

![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555285.png)